6-Benzyloxytryptamine

Neuropharmacology Behavioral Pharmacology Structure-Activity Relationship

Researchers requiring a 6-substituted tryptamine comparator for serotonin receptor SAR studies face limited availability of well-characterized material. 6-Benzyloxytryptamine (6-BT) addresses this need as a defined 5-HT receptor antagonist with a pharmacological profile distinct from its positional isomers. • Functional divergence: 6-BT acts as antagonist while 5-BT acts as agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors. • Attenuated hyperthermic liability compared to 5-substituted analogs in rabbit hyperthermia and rat open-field models. • Essential comparator for SAR studies optimizing serotonergic agent selectivity and SERT species-variant recognition.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 31677-74-4
Cat. No. B015657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxytryptamine
CAS31677-74-4
Synonyms3-(2-Aminoethyl)-6-(benzyloxy)indole Hemisulfate; 
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN
InChIInChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2
InChIKeyOCEJGMFMSWRFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxytryptamine Compound Overview


6-Benzyloxytryptamine (6-BT; CAS 31677-74-4) is a tryptamine derivative characterized by a benzyl ether substitution at the 6-position of the indole ring, with a molecular weight of 266.34 g/mol and XLogP3 value of 3.0 [1]. This compound belongs to the broader class of ring-substituted tryptamines, which have been studied for their interactions with serotonin (5-HT) receptors and transporter systems. The specific placement of the benzyloxy substituent distinguishes 6-BT from its positional isomers 5-benzyloxytryptamine (5-BT) and 7-benzyloxytryptamine (7-BT), resulting in distinct pharmacological profiles [2].

Why 6-BT Positional Specificity Matters


In the tryptamine scaffold, the precise position of the benzyloxy substituent critically determines receptor engagement, functional outcome, and transporter recognition. Research demonstrates that tryptamines with hydroxy, methoxy, or benzyloxy substituents at the 5-, 6-, or 7-positions exhibit markedly different behavioral profiles [1]. Furthermore, studies on serotonin transporter (SERT) species variants have revealed up to 40-fold potency differences in transport inhibition based on substitution position and pattern [2]. The 6-benzyloxy isomer represents a distinct chemical entity that cannot be assumed to share the pharmacological properties of its better-characterized 5-substituted counterpart. The evidence below quantifies these critical differentiation points.

6-Benzyloxytryptamine Comparative Evidence


Behavioral Differentiation by Substitution Position

In a comparative study of ring-substituted tryptamines, 6-benzyloxytryptamine (6-BT) demonstrated a distinct behavioral activity profile compared to its 5-benzyloxy (5-BT) and 7-benzyloxy (7-BT) positional isomers. The study assessed open-field behavior modification in rats, revealing that substitution at the 5-position conferred higher biological activity than substitution by the same benzyloxy group at either the 6- or 7-positions [1]. This positional specificity translates directly to functional outcomes, as the 6-substituted compound exhibits a behavioral phenotype distinguishable from its isomers.

Neuropharmacology Behavioral Pharmacology Structure-Activity Relationship

SERT Species Selectivity and Substitution Position

Studies examining tryptamine derivative interactions with human and Drosophila melanogaster SERT variants demonstrate that substitution position dramatically affects transporter recognition. The 7-substituted compound 7-benzyloxytryptamine (7-BT) showed species-selective potency differences in inhibiting [3H]5-HT transport, with recognition influenced by transmembrane domain I residues [1]. While 6-BT was not directly tested in this study, the data establish that benzyloxy substitution at the 7-position produces quantifiable SERT interactions that may differ from 6-substituted analogs, as substitution position is a key determinant of transporter engagement.

Serotonin Transporter SERT Pharmacology Transporter Substrate Recognition

5-HT6 Receptor Binding: 5-BT Reference

In competition binding experiments using [3H]-5-HT as radioligand at rat 5-HT6 receptors stably expressed in HEK293 cells, 5-benzyloxytryptamine (5-BT) demonstrated binding affinity that correlated with its functional potency in cAMP accumulation assays [1]. The study established that tryptamine derivatives show significantly higher affinity when the 5-HT6 receptor is labeled with [3H]-5-HT compared to [3H]-LSD [1]. While direct binding data for 6-BT are not reported in this study, the rank-order positioning of 5-BT within the tryptamine series provides a class benchmark for benzyloxytryptamines at 5-HT6 receptors.

5-HT6 Receptor Radioligand Binding Serotonin Receptor Pharmacology

5-HT6 Functional Potency: 5-BT Rank Order

Functional assessment of tryptamine derivatives at rat 5-HT6 receptors via cAMP accumulation revealed the following rank order of potency: LSD > ω-N-methyl-5-HT ≈ bufotenine ≈ 5-methoxytryptamine > 5-HT > 2-methyl-5-HT ≈ 5-benzyloxytryptamine ≈ tryptamine > 5-carboxamidotryptamine ≫ 5-HTQ [1]. In this system, 5-benzyloxytryptamine behaved as a partial agonist relative to 5-HT, with potency comparable to 2-methyl-5-HT and tryptamine [1]. The rank order of potency of the tryptamine compounds correlated well with their affinities determined in binding assays [1].

5-HT6 Receptor cAMP Accumulation Functional Agonism

Hyperthermic Response: 5- vs 6-Substitution

In a systematic evaluation of 36 tryptamine derivatives, compounds were assessed for their ability to evoke hyperthermia in rabbits and modify open-field behavior in rats [1]. The study established that substitution in the 5-position of the indole nucleus conferred higher biological activity than substitution by the same group in either the 6- or 7-positions [1]. With two exceptions, all compounds evoked a hyperthermia in rabbits, and the more active compounds in this respect were also lethal to rabbits [1]. This direct comparative framework positions 6-benzyloxytryptamine as a less potent hyperthermic agent than its 5-substituted analog.

Thermoregulation In Vivo Pharmacology Tryptamine Behavioral Effects

Serotonin Receptor Antagonism vs Agonism

Pharmacological profiling indicates a fundamental functional divergence between 6-benzyloxytryptamine and 5-benzyloxytryptamine: 6-BT is reported to act primarily as an antagonist at serotonin receptors including 5-HT1D, 5-HT2, and 5-HT6 subtypes , whereas 5-BT is characterized as an agonist at these same receptor families [1]. This agonist-antagonist dichotomy represents a critical differentiation point for experimental design, as the two positional isomers would be expected to produce opposite functional outcomes in receptor activation assays.

Serotonin Receptor Antagonism 5-HT1D 5-HT2 5-HT6

6-Benzyloxytryptamine Research Applications


SAR of Benzyloxytryptamine Positional Isomers

For medicinal chemistry and pharmacology laboratories investigating how benzyloxy substituent position (5-, 6-, or 7-) modulates receptor binding, functional activity, and in vivo behavioral outcomes in the tryptamine scaffold. The established rank order of biological activity (5-substitution > 6-substitution ≈ 7-substitution) [1] makes 6-BT an essential comparator for SAR studies aimed at optimizing serotonergic agent selectivity or reducing hyperthermic liability.

Serotonin Receptor Functional Profiling with Antagonist Controls

For researchers performing 5-HT1D, 5-HT2, or 5-HT6 receptor functional assays who require a benzyloxytryptamine derivative with reported antagonist activity rather than agonist activity. The functional divergence between 6-BT (antagonist) and 5-BT (agonist) [1] provides a critical control compound for discriminating agonist-driven versus antagonist-modulated signaling pathways in these receptor systems.

SERT Substrate Recognition & Species Selectivity

For transporter pharmacology laboratories exploring the structural determinants of SERT substrate recognition, particularly the role of substitution position on the indole ring. The documented species-selective recognition of 7-benzyloxytryptamine [1] establishes a framework for investigating 6-BT as a comparator to probe how the 6- vs. 7-benzyloxy substitution pattern influences transporter engagement and species-specific pharmacology.

In Vivo Behavioral Pharmacology: Reduced Hyperthermia

For behavioral pharmacology studies requiring tryptamine derivatives with measurable but attenuated hyperthermic activity. The comparative data showing 6-substituted benzyloxytryptamines exhibit lower biological activity than 5-substituted analogs in rabbit hyperthermia and rat open-field models [1] supports 6-BT as a candidate for in vivo studies where limiting hyperthermic confounds is desirable while maintaining detectable behavioral effects.

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